molecular formula C8H6N2O3 B1602881 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde CAS No. 615568-80-4

2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde

Cat. No. B1602881
M. Wt: 178.14 g/mol
InChI Key: NLXZSCLYIUHXMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2H-pyrido[3,2-b][1,4]oxazine-3(4H)-one, has been reported in the literature . The commonly used method for the synthesis of pyrido[3,2-b][1,4]oxazine compounds involves the use of phenol, primary amine, and aldehyde as raw materials, through the Mannich reaction .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde, as a derivative of the broader class of 1,2-oxazines, is synthesized through complex chemical reactions and serves as an intermediate for further synthetic transformations. It is involved in the formation of a variety of heterocyclic compounds, showcasing its reactivity and utility in organic synthesis. Sainsbury discusses the methods of preparation and general reactions of 1,2-oxazines and related compounds, emphasizing their role as chiral synthons and their conversion to other heterocycles through various reactions (Sainsbury, 1991). Kamneva et al. detail reactions of arylmethylidene derivatives of 3H-furan-2-ones with C- and N-nucleophiles, highlighting the compound's versatility and potential for generating a wide range of chemical structures (Kamneva, Anis’kova, & Egorova, 2018).

Biological and Pharmacological Properties

The compound's structural similarity to various biologically active heterocycles makes it of particular interest in medicinal chemistry. Chalán-Gualán et al. review the importance of 3,4-dihydro-2(1H)-pyridones, highlighting their potential as precursors for a variety of compounds with significant biological activity. This class of compounds, to which 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde is closely related, is noted for its broad range of targets and applications in fields such as pharmacology, genetics, and microbiology (Chalán-Gualán, Castro, Oropeza, Suárez, Albericio, & Rodríguez, 2022).

Environmental and Occupational Health

The compound is also a subject of interest in studies related to occupational health, especially in industries where exposure to reactive intermediates and products is a concern. Boysen et al. explore the formation of specific hemoglobin adducts in workers exposed to 1,3-butadiene, a compound structurally and reactively related to 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde, suggesting its relevance in understanding the biochemical and health implications of exposure to industrial chemicals (Boysen, Georgieva, Bordeerat, Sram, Vacek, Albertini, & Swenberg, 2012).

properties

IUPAC Name

2-oxo-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-3-5-1-6-7(2-9-5)13-4-8(12)10-6/h1-3H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXZSCLYIUHXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619190
Record name 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde

CAS RN

615568-80-4
Record name 2,3-Dihydro-2-oxo-1H-pyrido[3,4-b][1,4]oxazine-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615568-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the hydroxymethyloxazinone (h) (584 mg), manganese dioxide (2.3 g), THF (50 ml) and 1,2-dichloroethane (50 ml) was heated at 60° C. under argon for 20 hours. Filtration through kieselguhr and evaporation of solvent gave a solid which was triturated under EtOAc/hexane 1:3, filtered off and dried (383 mg).
Quantity
584 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde
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2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde
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2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde
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Reactant of Route 6
2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde

Citations

For This Compound
1
Citations
G Brooks, S Dabbs, DT Davies, AJ Hennessy… - Tetrahedron …, 2010 - Elsevier
This Letter describes the synthesis of challenging pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes. The six different routes described …
Number of citations: 17 www.sciencedirect.com

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